The synthesis of methyl 3-amino-5-methylbenzoate can be accomplished through several methods, with one common approach involving the nitration of methyl 3-methylbenzoate. The process can be summarized as follows:
The molecular structure of methyl 3-amino-5-methylbenzoate features:
Crystallographic studies reveal that the crystal structure is stabilized by hydrogen bonding interactions, enhancing its stability in solid-state forms .
Methyl 3-amino-5-methylbenzoate can undergo various chemical reactions:
The mechanism of action for methyl 3-amino-5-methylbenzoate primarily involves its role as an intermediate in synthesizing biologically active compounds. Its amino group allows it to engage in various nucleophilic reactions, enabling the formation of more complex molecules used in medicinal chemistry.
Research indicates that derivatives of this compound exhibit potential biological activities, including antimicrobial and anti-inflammatory properties. This suggests that methyl 3-amino-5-methylbenzoate could serve as a scaffold for drug development targeting specific biological pathways.
The melting point and boiling point data are essential for practical applications, although specific values may vary based on purity and environmental conditions .
Methyl 3-amino-5-methylbenzoate has several scientific applications:
Methyl 3-amino-5-methylbenzoate is systematically identified as a benzoic acid derivative featuring two distinct substituents on the meta-substituted benzene ring. The parent compound is benzoic acid, with substitution occurring at the 3-position (amino group, -NH₂) and 5-position (methyl group, -CH₃), while the carboxylic acid functionality at the 1-position is esterified with methanol to form the methyl ester (-COOCH₃). This systematic naming follows IUPAC priority rules where the principal function is the ester, designated with the suffix "-benzoate", while substituents are listed as prefixes in alphabetical order ("amino" preceding "methyl") with appropriate locants to specify positions [2] [4] [6].
The molecular formula is C₉H₁₁NO₂, confirmed consistently across chemical databases and supplier documentation [2] [4] [6]. This formula corresponds to a molecular weight of 165.19 g/mol, with the monoisotopic mass precisely calculated as 165.078979 g/mol [2]. Structural analysis reveals the presence of three key functional groups: the aromatic amino group (-NH₂), the ester linkage (-COOCH₃), and the aromatic methyl group (-CH₃). These groups collectively determine the compound's reactivity, polarity, and intermolecular interaction capabilities. The SMILES notation (CC1=CC(=CC(=C1)N)C(=O)OC) provides a linear string representation that unambiguously defines atomic connectivity and branching, confirming the methyl group attachment to the aromatic ring at position 5 relative to the ester group, with the amino group positioned ortho to the ester and meta to the methyl substituent [6]. The InChIKey (BPJRIMLTKIFIHS-UHFFFAOYSA-N) serves as a unique, hashed identifier facilitating database searches and ensuring precise compound differentiation across chemical platforms [2] [4] [6].
Table 1: Molecular Identifiers of Methyl 3-amino-5-methylbenzoate
Identifier Type | Value | Source |
---|---|---|
Systematic Name | methyl 3-amino-5-methylbenzoate | [2] [4] |
CAS Registry Number | 18595-15-8 | [2] [4] |
Molecular Formula | C₉H₁₁NO₂ | [2] [4] [6] |
Molecular Weight | 165.19 g/mol | [2] [4] |
SMILES Notation | CC1=CC(=CC(=C1)N)C(=O)OC | [6] |
InChIKey | BPJRIMLTKIFIHS-UHFFFAOYSA-N | [4] [6] |
Monoisotopic Mass | 165.078979 g/mol | [2] |
While a dedicated single-crystal X-ray diffraction analysis specifically for methyl 3-amino-5-methylbenzoate was not identified in the search results, crystallographic studies of closely related compounds—particularly its protonated forms in salt complexes—provide crucial insights into the molecular conformation and supramolecular assembly governed by hydrogen bonding. A highly relevant model exists in the crystal structure of 2-amino-5-methylpyridinium 3-aminobenzoate [8]. In this structure, the 3-aminobenzoate anion (structurally analogous to the hydrolyzed form of methyl 3-amino-5-methylbenzoate) participates extensively in hydrogen-bonded networks. The primary amino group (N-H) and the carboxylate oxygen atoms engage in N-H⋯O hydrogen bonds with neighboring molecules, forming characteristic R₂²(8) ring motifs—a common pattern in aminobenzoate derivatives [8].
These ring motifs are further interconnected via additional N-H⋯O hydrogen bonds, resulting in the formation of a stable two-dimensional sheet-like network extending parallel to the crystallographic plane. Crucially, the crystal packing is reinforced by π⋯π stacking interactions between the aromatic rings of adjacent molecules, with a centroid-to-centroid distance measured at 3.7594 Å [8]. This distance falls within the typical range for significant aromatic interactions (3.3-3.8 Å), contributing substantially to the lattice energy and crystal stability. Applying these principles to methyl 3-amino-5-methylbenzoate, the presence of the primary amino group (-NH₂) and the ester carbonyl oxygen (-C=O) provides complementary hydrogen bond donor and acceptor sites. The amino group can act as a donor to carbonyl oxygens (N-H⋯O=C), while the ester methoxy oxygen can function as an acceptor (e.g., C-H⋯O interactions). The methyl substituent, being non-polar, would primarily contribute to van der Waals interactions and potentially influence packing density without participating in directional hydrogen bonding [8].
Table 2: Key Hydrogen Bonding Parameters in Related 3-Aminobenzoate Crystal Structure [8]
Interaction Type | Donor–Acceptor Distance (Å) | Bond Angle (°) | Motif Formed | Role in Crystal Packing |
---|---|---|---|---|
N-H⋯O (Carboxylate) | ~2.85 | 168 | R₂²(8) | Forms primary cyclic dimer between cation and anion |
N-H⋯O (Carboxylate) | ~2.92 | 165 | R₂²(14) | Links dimers into extended chains |
π⋯π stacking | 3.7594 (centroid distance) | - | Parallel displaced stacks | Stabilizes layers through aromatic interactions |
Methyl 3-amino-5-methylbenzoate exists in two primary forms relevant to pharmaceutical and synthetic chemistry: the neutral free base and its protonated hydrochloride salt. The synthesis pathways for these forms dictate their distinct physicochemical properties. The free base is typically synthesized via a two-step process starting from methyl 3-methylbenzoate: (1) Nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures (0–5 °C) to yield methyl 3-nitro-5-methylbenzoate, followed by (2) Catalytic hydrogenation using palladium on activated charcoal (Pd/C) under hydrogen atmosphere (1-5 bar pressure) in ethanol or methanol at ambient temperature [2]. This route provides the free base as a white to off-white crystalline solid [2] [4].
Conversion to the hydrochloride salt involves treating the free base with hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol, diethyl ether, or isopropanol), resulting in protonation of the primary amino group to form the water-soluble aminium chloride (-NH₃⁺ Cl⁻) salt. Crystallographic differences between these forms are significant. The free base, lacking strong ionic forces, primarily relies on hydrogen bonding (N-H⋯O=C, N-H⋯OCH₃, and weaker C-H⋯O interactions) and π⋯π stacking for crystal cohesion. Its crystal structure is expected to be less dense and potentially more susceptible to polymorphism due to the versatility of neutral hydrogen-bonding networks. In contrast, the hydrochloride salt incorporates ionic bonding between the aminium cation and chloride anion, alongside strong N⁺-H⋯Cl⁻ and N⁺-H⋯O=C hydrogen bonds. These strong, directional electrostatic interactions typically produce a higher melting point, greater crystallinity, and enhanced stability under ambient conditions compared to the free base [2] [8].
The ester group's hydrolytic stability differs markedly between the two forms, influenced by electronic effects and supramolecular packing. The electron-donating amino group (-NH₂) in the free base slightly increases the electron density at the carbonyl carbon, potentially rendering it marginally more susceptible to nucleophilic attack (e.g., hydrolysis) compared to the hydrochloride salt, where protonation converts the -NH₂ into the electron-withdrawing -NH₃⁺ group. This protonation reduces electron density at the carbonyl carbon, potentially enhancing ester stability toward nucleophiles like hydroxide ions. However, in biological matrices (e.g., plasma, liver microsomes), enzymatic hydrolysis by carboxylesterases (CES) becomes significant for both forms. Studies on structurally related benzoate esters demonstrate that hydrolysis rates in plasma and liver microsomes depend critically on CES activity and can be inhibited by specific CES inhibitors like bis-(p-nitrophenyl)phosphate . The hydrochloride salt, due to its increased solubility in aqueous environments, might exhibit faster enzymatic hydrolysis in vivo compared to the less soluble free base, depending on the specific CES isoform affinity .
Table 3: Comparative Properties of Free Base vs. Hydrochloride Salt Forms
Property | Free Base | Hydrochloride Salt | Structural Basis |
---|---|---|---|
Synthesis | Nitration of precursor followed by catalytic reduction [2] | Free base treatment with HCl in protic solvent | Protonation of primary amine |
Physical State | White to off-white crystalline solid [2] [4] | Typically a white crystalline solid | Ionic lattice formation |
Primary Solid-State Interactions | N-H⋯O, C-H⋯O hydrogen bonds; π⋯π stacking [8] | Ionic (N⁺-H⋯Cl⁻), N⁺-H⋯O=C; weaker π⋯π | Charge-assisted H-bonds dominate |
Aqueous Solubility | Moderate (limited by neutral aromatic core) | High (due to ionic character and water Cl⁻ counterion) | Salt dissociation enhances hydration |
Melting Point | Not explicitly reported, expected moderate | Typically higher than free base | Stronger electrostatic forces |
Ester Hydrolytic Stability (Chemical) | Slightly lower (amine group electron-donating) | Slightly higher (ammonium group electron-withdrawing) | Electronic effect on carbonyl electrophilicity |
Metabolic Lability (Biological) | Susceptible to CES hydrolysis | Potentially higher susceptibility due to increased solubility | Enhanced enzyme accessibility |
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